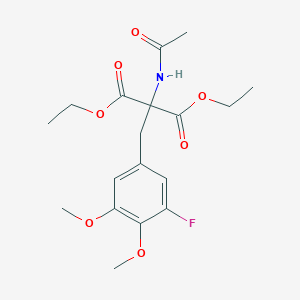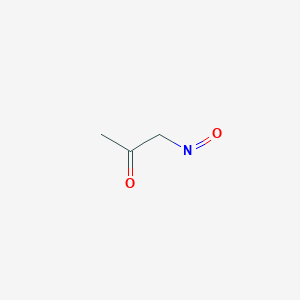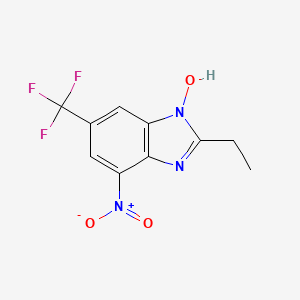
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to a benzimidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable benzimidazole precursor, followed by the introduction of the ethyl and trifluoromethyl groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective and sustainable production of this compound.
化学反应分析
Types of Reactions
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized benzimidazole compounds.
科学研究应用
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Trifluralin: A related compound used as a herbicide, known for its similar structural features and chemical properties.
Ethalfluralin: Another herbicide with a similar mechanism of action and applications in agriculture.
Uniqueness
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
属性
CAS 编号 |
51047-08-6 |
|---|---|
分子式 |
C10H8F3N3O3 |
分子量 |
275.18 g/mol |
IUPAC 名称 |
2-ethyl-1-hydroxy-4-nitro-6-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C10H8F3N3O3/c1-2-8-14-9-6(15(8)17)3-5(10(11,12)13)4-7(9)16(18)19/h3-4,17H,2H2,1H3 |
InChI 键 |
KZGOSOUYFRUMKY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(N1O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


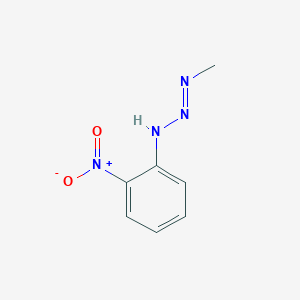
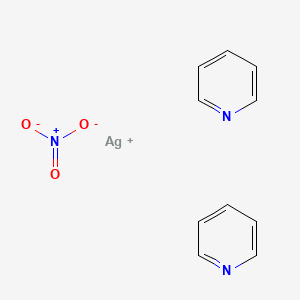



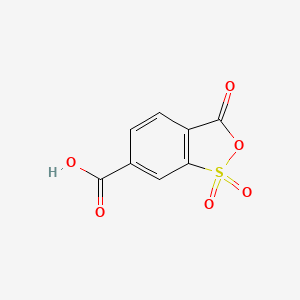
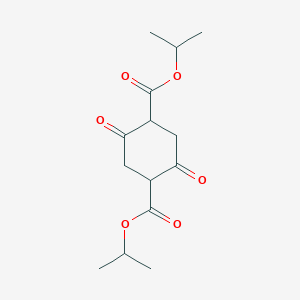
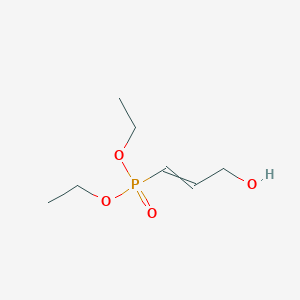


![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
